3-Methoxy-4-nitrobenzenethiol
Description
3-Methoxy-4-nitrobenzenethiol (C₇H₇NO₃S) is an aromatic compound featuring a benzene ring substituted with a methoxy (-OCH₃) group at position 3, a nitro (-NO₂) group at position 4, and a thiol (-SH) group at position 1. The thiol group distinguishes it from related compounds, conferring unique reactivity (e.g., nucleophilicity, disulfide formation) and acidity compared to hydroxyl or ester derivatives.
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-methoxy-4-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3 |
InChI Key |
XKEXJAUHJQAMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitrobenzenethiol typically involves the nitration of 3-methoxybenzenethiol. The process begins with the preparation of 3-methoxybenzenethiol, which can be synthesized from 3-iodoanisole through a series of reactions including halogenation and thiolation . The nitration step involves treating 3-methoxybenzenethiol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 3-Methoxy-4-nitrobenzenethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The methoxy group (-OCH3) and nitro group (-NO2) can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Methoxy-4-aminobenzenethiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-4-nitrobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitrobenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with proteins and enzymes, affecting their function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Properties
The table below compares 3-Methoxy-4-nitrobenzenethiol with structurally related compounds discussed in the provided evidence:
*Calculated molecular weight based on elemental composition.
Key Observations:
Substituent Effects :
- The nitro group in both 3-Methoxy-4-nitrobenzenethiol and Methyl 3-methoxy-4-nitrobenzoate strongly withdraws electrons, activating the aromatic ring for electrophilic substitution at specific positions. However, the thiol group’s electron-donating nature (via resonance) may counteract this effect compared to the ester.
- Thiol vs. Ester : The thiol group’s acidity (pKa ~6–10) is significantly higher than that of alcohols (pKa ~16–19) or glycols, enabling deprotonation under physiological conditions. This contrasts with the ester group in Methyl 3-methoxy-4-nitrobenzoate, which undergoes hydrolysis under basic conditions.
- Metabolic Pathways: Compounds like 3-Methoxy-4-hydroxy-phenylglycol are metabolized via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), highlighting the role of methoxy and hydroxy groups in neurotransmitter catabolism.
Reactivity and Stability
- Thiol-Specific Reactions :
- Nitro Group Stability :
- Nitro groups are generally resistant to reduction under mild conditions but can be reduced to amines in the presence of strong reducing agents (e.g., LiAlH₄). This property differentiates nitro-substituted compounds from methoxy-hydroxy analogs like 3-Methoxy-4-hydroxy-phenylglycol, which undergo oxidative deamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
